3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile
CAS No.:
Cat. No.: VC15990815
Molecular Formula: C10H11N5
Molecular Weight: 201.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N5 |
|---|---|
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
| Standard InChI | InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2 |
| Standard InChI Key | KPWRPTFUPYTAST-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C1CC(CN)C#N)C=NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,1-f] triazine core fused to a propanenitrile side chain with an aminomethyl substituent. The IUPAC name, 2-(aminomethyl)-3-pyrrolo[2,1-f] triazin-5-ylpropanenitrile, reflects its bicyclic structure and functional groups . Key structural attributes include:
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Pyrrolotriazine core: A five-membered pyrrole ring fused to a six-membered 1,2,4-triazine ring, enabling π-π stacking and hydrogen-bonding interactions .
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Propanenitrile side chain: A nitrile group (-C≡N) and aminomethyl (-CH₂NH₂) group, contributing to polarity and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₅ | |
| Molecular Weight | 201.23 g/mol | |
| SMILES | C1=CN2C(=C1CC(CN)C#N)C=NC=N2 | |
| InChI Key | KPWRPTFUPYTAST-UHFFFAOYSA-N | |
| LogP (Predicted) | 1.2 | |
| Hydrogen Bond Donors | 2 |
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis of pyrrolo[2,1-f][1,2,] triazine derivatives typically involves cyclization, amination, and functionalization steps. For 3-amino-2-({pyrrolo[2,1-f] triazin-5-yl}methyl)propanenitrile, two primary routes have been reported:
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Pyrrole-Based Cyclization:
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Side-Chain Functionalization:
Table 2: Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield | Source |
|---|---|---|---|
| 5-Bromopyrrole-2-carbaldehyde | Halogenation of pyrrole | 75% | |
| N-Aminopyrrole derivative | Amination with NH₂Cl | 68% | |
| Final product | Cyclization and purification | 40–60% |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and viral polymerases, attributed to its ability to occupy ATP-binding pockets or disrupt catalytic sites :
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Anticancer Activity: In vitro studies show IC₅₀ values of 0.5–2.0 μM against breast cancer (MCF-7) and leukemia (K562) cell lines, likely via ERK/MAPK pathway modulation .
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Antiviral Potential: Structural analogs demonstrate inhibition of RNA-dependent RNA polymerases (RdRp) in norovirus and SARS-CoV-2, with EC₅₀ values <1 μM .
Receptor Interactions
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IGF-1R Inhibition: Patent data (WO2007056170A2) highlight its role as an insulin-like growth factor 1 receptor (IGF-1R) antagonist, reducing tumor proliferation in xenograft models .
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HDAC Modulation: Derivatives linked to histone deacetylase (HDAC) inhibition show synergistic effects in epigenetic cancer therapy .
Applications in Drug Discovery
Prodrug Development
Phosphoramidate prodrugs of related pyrrolotriazines enhance bioavailability and tissue penetration. For example, remdesivir analogs incorporating this scaffold improve antiviral efficacy by 10-fold in hepatic models .
Targeted Cancer Therapies
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FGFR4 Inhibition: Patent EP3274344B1 describes analogs targeting fibroblast growth factor receptor 4 (FGFR4) for hepatocellular carcinoma, with Ki values of 3–15 nM .
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell activation in melanoma models .
Table 3: Comparative Activity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Amino-2-({pyrrolo...}) | IGF-1R | 0.8 μM | |
| BMS-901715 | HDAC | 1.2 μM | |
| Remdesivir analog | SARS-CoV-2 RdRp | 0.3 μM |
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields (40–60%) and costly chiral separations . Advances in flow chemistry or enzymatic catalysis could address these issues.
Toxicity Profiling
While in vitro data are promising, in vivo studies report hepatotoxicity at doses >50 mg/kg, necessitating structural optimization .
Computational Design
QSAR models predict that substituting the nitrile group with carboxylates could reduce off-target effects while maintaining potency .
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